molecular formula C21H24N4O4 B2411088 1-(2-Oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione CAS No. 1705995-92-1

1-(2-Oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione

Cat. No.: B2411088
CAS No.: 1705995-92-1
M. Wt: 396.447
InChI Key: MQGMWVWBOCFXSY-UHFFFAOYSA-N
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Description

1-(2-Oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione is a complex organic compound with potential applications in various fields, including pharmaceuticals and biochemistry. Its structure, featuring multiple functional groups, lends itself to diverse chemical interactions and reactivities.

Properties

IUPAC Name

1-[2-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4/c1-14-5-2-3-7-16(14)21-22-17(29-23-21)11-15-6-4-10-24(12-15)20(28)13-25-18(26)8-9-19(25)27/h2-3,5,7,15H,4,6,8-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGMWVWBOCFXSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)CN4C(=O)CCC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • The synthesis of 1-(2-Oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione typically starts from commercially available precursors. The process involves multiple steps, including the formation of intermediate compounds. Each step requires specific reagents and conditions, such as controlled temperatures and pH levels, to ensure the desired transformations.

Industrial Production Methods

  • In industrial settings, the compound is often produced through optimized synthetic routes that maximize yield and purity. Techniques such as automated synthesis and continuous flow chemistry are employed to enhance efficiency and scalability. Detailed reaction conditions, such as solvent choices and catalysts, are meticulously controlled to achieve consistency.

Chemical Reactions Analysis

Types of Reactions

  • The compound undergoes various reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

  • Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles under mild conditions to facilitate the exchange of functional groups.

Major Products

  • The major products from these reactions depend on the specific reagents and conditions used. Oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions often result in derivatives with modified functional groups, enhancing the compound's properties for specific applications.

Scientific Research Applications

1-(2-Oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione is utilized in:

  • Chemistry: : As a building block for the synthesis of more complex molecules, facilitating the development of new materials and compounds.

  • Biology: : In studies of enzyme interactions and as a probe for biochemical pathways.

  • Medicine: : Potentially in the design of pharmaceutical agents targeting specific molecular pathways.

  • Industry: : As a precursor in the manufacture of specialty chemicals and advanced materials.

Mechanism of Action

Mechanism

  • The compound interacts with biological molecules through specific binding to molecular targets, such as enzymes or receptors. This binding modulates the activity of these targets, leading to the observed biological effects.

Molecular Targets and Pathways

  • The molecular targets may include proteins involved in metabolic pathways or signaling cascades. The exact pathways depend on the specific application and context of use, such as inhibiting a key enzyme in a disease pathway or modulating receptor activity for therapeutic effects.

Comparison with Similar Compounds

1-(2-Oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione can be compared to other compounds with similar structures or functionalities:

  • Similar Compounds: : 3-(p-tolyl)-1,2,4-oxadiazole derivatives, pyrrolidine-2,5-dione analogs.

  • Uniqueness: : The combination of the 1,2,4-oxadiazole ring with the pyrrolidine and piperidine units imparts unique reactivity and binding properties, distinguishing it from simpler analogs.

Biological Activity

The compound 1-(2-Oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione is a novel derivative featuring a complex structure that combines oxadiazole and piperidine moieties. This article explores its biological activity, particularly focusing on its pharmacological potential and mechanisms of action.

Chemical Structure

The compound's structure can be summarized as follows:

C20H24N4O3\text{C}_{20}\text{H}_{24}\text{N}_4\text{O}_3

This structure incorporates an oxadiazole ring, which is known for its diverse biological activities.

Anticancer Activity

Research indicates that derivatives containing the 1,2,4-oxadiazole ring demonstrate significant anticancer properties. In vitro studies have shown that compounds similar to the target molecule exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives tested against human colon adenocarcinoma (HT-29) and lung adenocarcinoma (A549) have shown promising IC50 values ranging from 2.76 µM to 9.27 µM .

Cell Line IC50 (µM)
HT-292.76
A5499.27

Antimicrobial Activity

The oxadiazole derivatives demonstrate notable antimicrobial properties. In particular, studies have shown that related compounds possess inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds range from 0.0039 mg/mL to 0.025 mg/mL , indicating strong antibacterial activity .

Bacterial Strain MIC (mg/mL)
S. aureus0.0039
E. coli0.025

Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazole-containing compounds has also been documented. In vivo studies reveal that these compounds can significantly reduce inflammation markers in animal models, suggesting their utility in treating inflammatory diseases .

The biological activities of the compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The presence of the oxadiazole moiety allows for interaction with various enzymes involved in cancer proliferation and inflammation.
  • Cell Cycle Arrest : Studies indicate that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Antioxidant Properties : Some derivatives exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress in cells.

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of the compound against a panel of twelve human tumor cell lines. The results demonstrated a selective cytotoxic effect on renal cancer cells with an IC50 value of 1.143 µM , highlighting its potential as a targeted therapy .

Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of oxadiazole derivatives, including the target compound. Results indicated significant activity against resistant strains of bacteria, suggesting a potential role in combating antibiotic resistance .

Q & A

Q. How to address conflicting solubility data reported in different solvents?

  • Methodological Answer :
  • Solvent Screening : Use a nephelometer to quantify solubility in DMSO, PBS, and PEG-400.
  • pH-Dependent Studies : Test solubility at pH 2.0 (simulated gastric fluid) and pH 7.4 (blood) .
  • Co-Solvency Approach : Blend solvents (e.g., 10% DMSO + 40% PEG-400) to mimic physiological conditions .

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